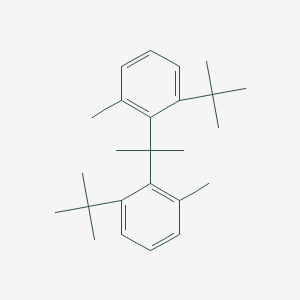
1,1'-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is an organic compound with the molecular formula C23H32O2. This compound is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a benzene ring, connected by a propane-2,2-diyl bridge. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) typically involves the reaction of 2-tert-butyl-6-methylphenol with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Similar in structure but with different substituents on the benzene ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another related compound with a different bridging group.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
67438-03-3 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-tert-butyl-2-[2-(2-tert-butyl-6-methylphenyl)propan-2-yl]-3-methylbenzene |
InChI |
InChI=1S/C25H36/c1-17-13-11-15-19(23(3,4)5)21(17)25(9,10)22-18(2)14-12-16-20(22)24(6,7)8/h11-16H,1-10H3 |
InChI Key |
PHCKLWZQWSYGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C2=C(C=CC=C2C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


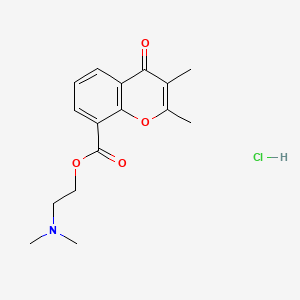

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)

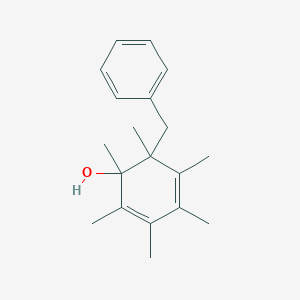

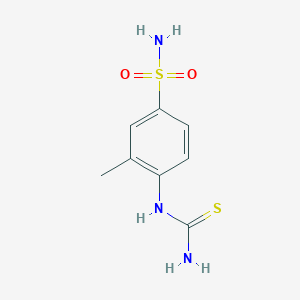
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)

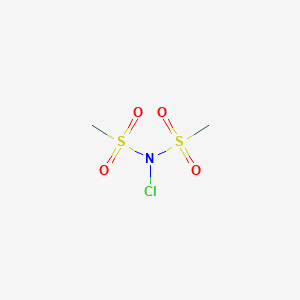
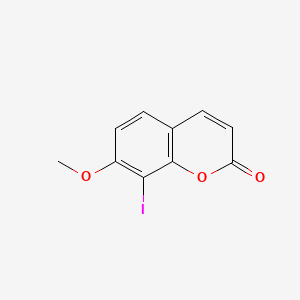
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
